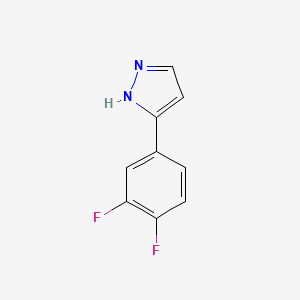

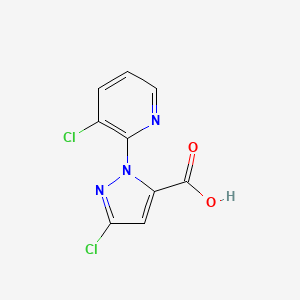

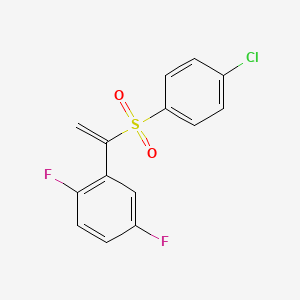

![molecular formula C20H16Cl3F3N4O2 B3037253 [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone CAS No. 477848-50-3](/img/structure/B3037253.png)

[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Anticancer and Antimicrobial Agents

Compounds incorporating the 1,3-oxazole clubbed pyridyl-pyrazoline structure, similar to the chemical , have shown potential as anticancer and antimicrobial agents. A study by Katariya et al. (2021) revealed that compounds with similar structures demonstrated significant potency against cancer cell lines and pathogenic strains, indicating their potential in developing new therapeutic agents (Katariya et al., 2021).

Antituberculosis Studies

Another application of compounds with a similar structural framework involves antituberculosis studies. Mallikarjuna et al. (2014) synthesized derivatives of piperazine-yielding compounds that exhibited notable antituberculosis activity. This highlights the possible use of such compounds in the treatment and management of tuberculosis (Mallikarjuna et al., 2014).

Synthesis and Molecular Docking

The synthesis and molecular docking of similar heterocyclic compounds have been explored for their antimicrobial properties. For instance, Patel et al. (2011) investigated new pyridine derivatives, indicating the significance of these compounds in antimicrobial applications (Patel et al., 2011).

TRPV4 Antagonists for Pain Treatment

Tsuno et al. (2017) identified a series of methanone derivatives as selective antagonists for the TRPV4 channel, showing effectiveness in analgesic effects in animal models. This suggests the utility of such compounds in developing pain management treatments (Tsuno et al., 2017).

Antagonists for NPBWR1 (GPR7)

Compounds with a similar structural motif have been studied as potential antagonists for the G protein-coupled receptor NPBWR1 (GPR7), which is relevant in various physiological processes. Romero et al. (2012) synthesized and evaluated small molecule antagonists, indicating the compound's potential in modulating receptor activity (Romero et al., 2012).

Wirkmechanismus

Target of Action

The primary target of this compound is the bacterial 4’-Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

This compound acts as a potent inhibitor of bacterial PPTases . It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue . This means that it can selectively inhibit bacterial PPTases without affecting human cells.

Biochemical Pathways

The inhibition of PPTases by this compound affects the secondary metabolism of bacteria . PPTases are involved in a variety of biochemical pathways, including the production of certain metabolites. When PPTases are inhibited, the production of these metabolites is attenuated .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo pharmacokinetic profiles, have been studied .

Result of Action

The result of the compound’s action is the thwarting of bacterial growth . By inhibiting PPTases and attenuating secondary metabolism, the compound disrupts essential processes in bacterial cells, leading to inhibited growth . It has shown antibacterial activity against methicillin-resistant Staphylococcus aureus .

Action Environment

The efficacy and stability of the compound can be influenced by environmental factors. For example, efflux mechanisms in bacteria like Escherichia coli can lead to resistance against the compound . Therefore, the compound’s action can be affected by the specific characteristics of the bacterial species and the environment in which it is applied.

Eigenschaften

IUPAC Name |

[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl3F3N4O2/c21-12-2-1-3-13(22)17(12)15-9-16(32-28-15)19(31)30-6-4-29(5-7-30)18-14(23)8-11(10-27-18)20(24,25)26/h1-3,8,10,16H,4-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKARSMKFKMISE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3CC(=NO3)C4=C(C=CC=C4Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl3F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801105524 | |

| Record name | [4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl][3-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801105524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

477848-50-3 | |

| Record name | [4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl][3-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477848-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl][3-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801105524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

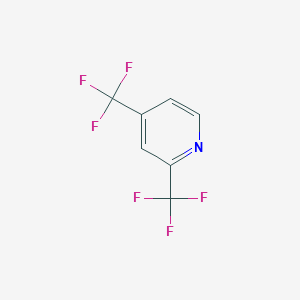

![[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B3037176.png)

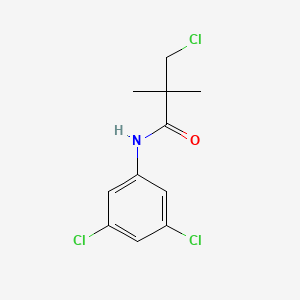

![(1R,9S)-4-(4-Methoxyphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B3037179.png)

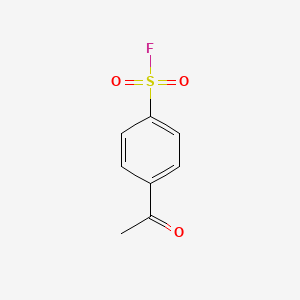

![4-[(2-Chlorophenyl)sulfanyl]aniline](/img/structure/B3037187.png)

![2,3-Dihydro-1H-benzo[d]imidazole](/img/structure/B3037191.png)